An In-Depth Technical Guide to Fmoc-L-Lys(Poc)-OH: Structure, Properties, and Advanced Applications in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-L-Lys(Poc)-OH: Structure, Properties, and Advanced Applications in Peptide Synthesis
This guide provides a comprehensive technical overview of Nα-Fmoc-Nε-Poc-L-lysine (Fmoc-L-Lys(Poc)-OH), a specialized amino acid derivative designed for advanced strategies in solid-phase peptide synthesis (SPPS). Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, strategic advantages, and practical applications of this versatile building block, moving beyond standard protocols to explain the causal science behind its utility.
Part 1: Core Chemical Identity and Physicochemical Properties
Fmoc-L-Lys(Poc)-OH is a derivative of the essential amino acid L-lysine, engineered with two distinct protecting groups to facilitate controlled, sequential peptide assembly. Its structure is fundamental to its function, offering a unique combination of stability and selective reactivity.
Chemical Structure
The molecule's full chemical name is N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((prop-2-yn-1-yloxy)carbonyl)-L-lysine.[1] It consists of the L-lysine backbone, with its α-amino (Nα) group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its ε-amino (Nε) side-chain group protected by the propargyloxycarbonyl (Poc) group. The Poc group is notable for its terminal alkyne functionality, a key feature for subsequent modifications.
Caption: Chemical structure of Fmoc-L-Lys(Poc)-OH.
Physicochemical Data Summary
The following table summarizes key quantitative and qualitative data for Fmoc-L-Lys(Poc)-OH, critical for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 1584133-25-4 | [1] |
| Molecular Formula | C₂₅H₂₆N₂O₆ | [2] |
| Molecular Weight | 450.49 g/mol | [1] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds[3] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | Inferred from similar compounds[4][5] |
| Storage Conditions | Freezer (-20°C to 0°C), keep dry | [1] |
Part 2: The Chemistry of the Protecting Groups: A Tale of Orthogonality
The strategic power of Fmoc-L-Lys(Poc)-OH lies in the differential lability of its two protecting groups. This "orthogonal" protection scheme allows for the selective removal of one group without affecting the other, enabling complex, multi-step synthetic pathways that would otherwise be impossible.[6]
The Nα-Fmoc Group: The Temporary Shield
The Fmoc group is the cornerstone of modern SPPS.[7][8] Its primary role is to temporarily protect the α-amino group during the coupling of the carboxyl group to the growing peptide chain.
-
Causality of Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in DMF.[9] The mechanism is a base-catalyzed β-elimination (E1cB), where the base abstracts an acidic proton from the fluorenyl ring system. This induces the collapse of the carbamate and releases the free amine, dibenzofulvene, and carbon dioxide. This mild, non-acidic cleavage is what makes the Fmoc strategy orthogonal to the acid-labile side-chain protecting groups commonly used, such as Boc or Trt.[]
The Nε-Poc Group: The Orthogonal Workhorse
The Propargyloxycarbonyl (Poc) group provides a distinct and highly specific method of side-chain protection, setting this derivative apart from more common reagents like Fmoc-L-Lys(Boc)-OH.
-
Unique Stability Profile: The Poc group is robustly stable under the basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of peptides from most resins and the removal of other side-chain protecting groups.[11][12] This dual stability is the essence of its orthogonality.
-
Mechanism of Deprotection: The key advantage of the Poc group is its selective cleavage under neutral, chemoselective conditions.[11] Deprotection is achieved using reagents like benzyltriethylammonium tetrathiomolybdate ([PhCH₂NEt₃]₂MoS₄) in a solvent such as acetonitrile (CH₃CN) at room temperature.[11][12][13] This process is highly specific to the propargyl system and leaves most other protecting groups—including esters, ethers, and even other carbamates like Alloc and Cbz—untouched.[11][12] This allows for the unmasking of the lysine side-chain amine at any desired point in the synthesis while the peptide remains anchored to the solid support.
Caption: Orthogonal deprotection workflow using Fmoc-L-Lys(Poc)-OH.
Part 3: Strategic Applications in Advanced Peptide Synthesis
The unique properties of the Poc group open avenues for sophisticated peptide engineering that are challenging or impossible with standard protecting group strategies.
Selective Side-Chain Deprotection and On-Resin Modification
The primary application leveraging the Poc group's orthogonality is the site-specific modification of a lysine residue within a peptide sequence while it is still attached to the solid support.
-
Workflow Rationale: A researcher can synthesize a full-length peptide using standard Fmoc-SPPS. At the desired stage, instead of proceeding with another coupling cycle or final cleavage, the resin is treated with tetrathiomolybdate. This selectively removes only the Poc group from a specific lysine residue, exposing its ε-amino group. All other side chains (e.g., tBu on Asp, Glu, Tyr; Trt on His, Gln) and the N-terminal Fmoc group remain protected. This newly freed amine is now available for a multitude of chemical transformations, including:
-
Peptide Branching: Coupling of another peptide sequence to the side chain.
-
Cyclization: Forming a lactam bridge with an exposed C-terminal carboxyl group or another activated side chain.
-
Labeling: Attaching fluorescent dyes, biotin tags, or other reporter molecules.[14]
-
This self-validating system ensures that modification occurs only at the intended lysine, as no other amine is available for reaction.
A Gateway to Bioconjugation via Click Chemistry
The Poc group's structure contains a terminal alkyne, a powerful functional handle for "click chemistry".[2] Specifically, it is a substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Experimental Logic: In this strategy, the Poc group is not removed during synthesis. It is carried through the entire synthesis and the final TFA-mediated cleavage from the resin. The resulting purified peptide contains a lysine residue with an intact propargyl moiety on its side chain. This alkyne-modified peptide can then be conjugated to any molecule carrying a complementary azide (N₃) group under mild, aqueous conditions. This is an exceptionally efficient and specific reaction, allowing for the covalent attachment of:
-
Polyethylene glycol (PEG) chains to improve solubility and serum half-life.
-
Toxins or cytotoxic agents for targeted drug delivery.
-
Complex carbohydrates or lipids.
-
Probes for imaging and diagnostic applications.
-
Caption: Workflow for bioconjugation using the alkyne handle of the Poc group.
Part 4: Experimental Protocols: From Theory to Practice
The following protocols provide validated, step-by-step methodologies for the key manipulations involving Fmoc-L-Lys(Poc)-OH.
Protocol: Incorporation of Fmoc-L-Lys(Poc)-OH into a Peptide Sequence (Manual SPPS)
This protocol describes a single coupling cycle on a 0.1 mmol scale using a standard rink amide resin.
-
Resin Preparation: Start with 0.1 mmol of N-Fmoc deprotected peptide-resin in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 20 minutes.
-
Activation of Amino Acid: In a separate vial, dissolve Fmoc-L-Lys(Poc)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.). Allow the solution to pre-activate for 2-3 minutes.
-
Causality Insight: HBTU/HOBt is a standard coupling cocktail that converts the carboxylic acid into a highly reactive ester, facilitating rapid amide bond formation. DIPEA is a non-nucleophilic base required to neutralize salts and activate the reaction.
-
-
Coupling Reaction: Drain the DMF from the resin. Add the activated amino acid solution to the resin. Agitate the vessel using a shaker or nitrogen bubbling for 2 hours at room temperature.
-
Washing: Drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x Dichloromethane (DCM), 3x DMF.
-
Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms the complete consumption of the free amine.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Final Washing: Drain the piperidine solution. Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to prepare for the next coupling cycle.
Protocol: Selective On-Resin Deprotection of the Poc Group
This protocol is performed after the full peptide sequence has been assembled but before final cleavage.
-
Resin Preparation: Start with the fully assembled peptide-resin (0.1 mmol) containing the Fmoc-L-Lys(Poc)-OH residue. The N-terminal amine should be protected (either with Fmoc or another group like Boc). Wash the resin extensively with DCM and then with acetonitrile (CH₃CN).
-
Deprotection Solution: Prepare a solution of benzyltriethylammonium tetrathiomolybdate (0.3 mmol, 3 eq.) in 3 mL of CH₃CN.
-
Scientific Rationale: Acetonitrile is a common solvent for this reaction.[11] The neutral conditions are critical to ensure that no acid- or base-labile protecting groups are cleaved prematurely.
-
-
Deprotection Reaction: Add the tetrathiomolybdate solution to the resin. Agitate the vessel at room temperature. Monitor the reaction progress by taking small resin samples and testing for the presence of a free amine (e.g., via a quantitative chloranil test). The reaction is typically complete within 2-4 hours.
-
Washing: Drain the deprotection solution. Wash the resin exhaustively to remove all traces of the molybdenum reagent. A recommended wash sequence is: 5x CH₃CN, 5x DMF, 5x DCM. This step is critical to prevent interference in subsequent reactions. The resin is now ready for on-resin side-chain modification.
Conclusion
Fmoc-L-Lys(Poc)-OH is far more than a simple lysine derivative; it is a strategic tool for enabling advanced peptide design. Its true value is realized through its unique Poc protecting group, which offers a rare combination of robust stability and highly specific, mild cleavage conditions. This orthogonality allows for precise, on-resin side-chain modifications and provides a direct gateway to bioconjugation via click chemistry. For scientists and drug developers aiming to construct complex architectures such as branched or cyclized peptides, or to create sophisticated peptide-drug conjugates, Fmoc-L-Lys(Poc)-OH provides a reliable and versatile solution, expanding the horizons of modern peptide chemistry.
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